(2-~13~C)Octanoic acid

Description

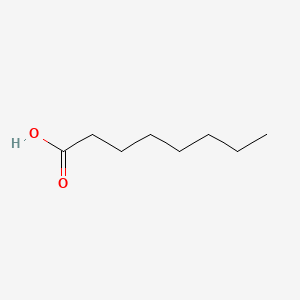

Octanoic acid is a straight-chain saturated fatty acid that is heptane in which one of the hydrogens of a terminal methyl group has been replaced by a carboxy group. Octanoic acid is also known as caprylic acid. It has a role as an antibacterial agent, a human metabolite and an Escherichia coli metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an octanoate.

Caprylic acid is an eight-carbon chain fatty acid, also known systematically as octanoic acid. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid-like smell that is minimally soluble in water.

Caprylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Octanoic acid is a natural product found in Alpinia latilabris, Artemisia xerophytica, and other organisms with data available.

Octanoic Acid is a saturated medium-chain fatty acid with an 8-carbon backbone. Octanoic acid is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil.

Caprylic acid is the common name for the eight-carbon straight chain fatty acid known by the systematic name octanoic acid. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid taste that is minimally soluble in water. Caprylic acid is used commercially in the production of esters used in perfumery and also in the manufacture of dyes.

See also: Sodium Caprylate (active moiety of).

Structure

2D Structure

Properties

Key on ui mechanism of action |

Mitochondrial uncoupling is often invoked as a mechanism underlying cellular dysfunction; however, it has not been possible to study this phenomenon directly in intact cells and tissues. In this paper ... direct evaluation of mitochondrial uncoupling in the intact myocardium using (31)P NMR magnetization transfer techniques /are reported/. Langendorff perfused rat hearts were exposed to either a known uncoupler, 2,4-dinitrophenol, or a potential uncoupler, octanoate. Both 2,4-dinitrophenol and octanoate decreased mechanical function as measured by the rate pressure product and caused an increase in the oxygen consumption rate; with 2,4-dinitrophenol this increase in oxygen consumption rate was dose-dependent. The ATP synthesis rate measured by (31)P NMR, however, was not elevated commensurately with oxygen consumption rate; instead, the P/O ratio declined. In contrast, the linear relationship between the ATP synthesis rate and rate pressure product was not altered by the uncoupling agents. These data demonstrate that 1) (31)P NMR magnetization transfer can be utilized to measure uncoupling of oxidative phosphorylation in intact organs, 2) octanoate does not induce excess ATP utilization in the intact heart, and 3) high levels of octanoate induce mitochondrial uncoupling in the intact myocardium; and this may, in part, be the cause of the toxic effects associated with fatty acid exposure. /Octanoate/ It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ... |

|---|---|

CAS No. |

287111-06-2 |

Molecular Formula |

C8H16O2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(213C)octanoic acid |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7+1 |

InChI Key |

WWZKQHOCKIZLMA-CDYZYAPPSA-N |

impurities |

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |

Canonical SMILES |

CCCCCCCC(=O)O |

boiling_point |

463.5 °F at 760 mmHg (NTP, 1992) 239 °C |

Color/Form |

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |

density |

0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |

flash_point |

230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |

melting_point |

61 to 62 °F (NTP, 1992) 16.5 °C |

physical_description |

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] colourless, oily liquid/slight, unpleasant odou |

Related CAS |

15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |

solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |

vapor_pressure |

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

what is (2-¹³C)Octanoic acid and its chemical properties

An In-depth Technical Guide to (2-¹³C)Octanoic Acid for Researchers and Drug Development Professionals

Introduction: The Power of a Single Isotope

In the landscape of metabolic research and pharmaceutical development, the ability to trace the journey of a molecule through a biological system is paramount. Stable isotope labeling represents one of the most elegant and powerful techniques for achieving this. (2-¹³C)Octanoic acid is a prime example of such a tool—a simple molecule with profound utility. It is a derivative of octanoic acid (also known as caprylic acid), a naturally occurring eight-carbon medium-chain fatty acid (MCFA) found in sources like coconut oil and mammalian milk.[1] The key modification lies in the substitution of the naturally abundant carbon-12 (¹²C) atom at the second carbon position (the α-carbon) with its heavier, non-radioactive isotope, carbon-13 (¹³C).

This seemingly minor alteration has no significant impact on the molecule's chemical behavior, allowing it to participate in metabolic processes as if it were its unlabeled counterpart. However, the one-neutron mass difference makes it distinguishable by modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2] This enables researchers to follow its absorption, distribution, metabolism, and excretion (ADME) with high precision. Unlike early studies that relied on radioactive isotopes like ¹⁴C, the use of stable isotopes like ¹³C offers a safe, non-invasive method suitable for a wide range of clinical and preclinical applications, including in vulnerable populations.[3][4]

This guide provides a comprehensive overview of (2-¹³C)Octanoic acid, detailing its chemical properties, core applications, analytical characterization, and the experimental workflows that leverage its unique characteristics.

Physicochemical Properties

The isotopic label at the C-2 position does not materially alter the bulk physicochemical properties of octanoic acid. The molecule behaves identically to its natural analogue in biological and chemical systems, which is the foundational principle of its use as a tracer. Key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₇[¹³C]H₁₆O₂ | [5] |

| Molecular Weight | ~145.2 g/mol | [5] |

| Unlabeled Mol. Weight | 144.21 g/mol | [6] |

| Appearance | Colorless to light yellow oily liquid | [6] |

| Melting Point | 16 °C | |

| Boiling Point | 239.7 °C (for unlabeled) | [6] |

| Density | 0.916 g/mL at 25 °C | |

| Solubility | Minimally soluble in water; Soluble in ethanol, DMF, DMSO | [1][5] |

| Hazards | Corrosive; Causes severe skin burns and eye damage | [7] |

Core Applications in Research & Drug Development

The primary utility of (2-¹³C)Octanoic acid stems from its role as a metabolic probe. The strategic placement of the ¹³C label on the alpha-carbon is particularly significant for studying fatty acid β-oxidation, as this carbon is directly involved in the enzymatic reactions within the mitochondria.

The ¹³C-Octanoic Acid Breath Test: A Gold Standard for Gastric Emptying

One of the most established clinical applications is the ¹³C-Octanoic Acid Breath Test, a non-invasive and reliable method for measuring the rate of solid-phase gastric emptying.[8] Delayed gastric emptying is a symptom associated with various conditions, including gastroparesis, and accurately measuring it is crucial for diagnosis and management.[8]

Mechanism of Action: The test relies on a simple metabolic principle: (2-¹³C)Octanoic acid is bound to a solid meal (typically eggs). After ingestion, the rate-limiting step for its appearance in the breath as ¹³CO₂ is its passage from the stomach into the small intestine. Once absorbed, it is rapidly transported to the liver, where it undergoes β-oxidation, releasing the ¹³C label as ¹³CO₂. This labeled carbon dioxide enters the bicarbonate pool and is subsequently exhaled.[9] By measuring the enrichment of ¹³CO₂ in sequential breath samples, one can derive the gastric emptying rate.[10]

Experimental Protocol: ¹³C-Octanoic Acid Breath Test

-

Patient Preparation: The patient fasts overnight (typically 8-12 hours) to ensure the stomach is empty.

-

Baseline Sample: A baseline breath sample is collected into a collection bag or tube before the test meal is consumed. This measures the natural background abundance of ¹³C.

-

Test Meal Administration: The patient consumes a standardized solid meal, most commonly a scrambled egg containing a precise dose of (¹³C)Octanoic acid.

-

Serial Breath Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.[9]

-

Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).[3]

-

Data Analysis: The rate of ¹³CO₂ excretion over time is plotted. Mathematical models are then applied to this curve to calculate key gastric emptying parameters, such as the half-emptying time (t₁/₂).

Caption: Workflow of the ¹³C-Octanoic Acid Breath Test.

Tracing Fatty Acid Metabolism

Beyond diagnostics, (2-¹³C)Octanoic acid is a valuable tool for fundamental research into fatty acid metabolism. As a medium-chain fatty acid, it has distinct metabolic properties compared to long-chain fatty acids.[11] For instance, MCFAs can cross the mitochondrial membrane without the need for the carnitine shuttle, leading to rapid oxidation.

By introducing (2-¹³C)Octanoic acid to cell cultures, animal models, or human subjects, researchers can:

-

Quantify β-oxidation rates: Trace the incorporation of the ¹³C label into acetyl-CoA and downstream metabolites of the TCA cycle, such as citrate and glutamate.[12]

-

Study metabolic coupling: Investigate how octanoic acid metabolism in one cell type (e.g., astrocytes) influences neighboring cells (e.g., neurons) by tracking the transfer of labeled metabolites like glutamine.[12]

-

Elucidate drug effects: Determine how a candidate drug alters fatty acid oxidation by measuring changes in the metabolism of the labeled tracer.[13]

Analytical Characterization

The successful use of (2-¹³C)Octanoic acid hinges on analytical techniques capable of differentiating and quantifying isotopically labeled molecules.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for quantitative analysis in tracer studies. It separates ions based on their mass-to-charge ratio (m/z), easily distinguishing the M+1 peak of (2-¹³C)Octanoic acid from the M peak of its unlabeled counterpart. When coupled with chromatographic separation (Gas or Liquid Chromatography), GC-MS or LC-MS provides a robust platform for measuring the tracer and its metabolic products in complex biological matrices like plasma, urine, or tissue extracts.[5]

Conceptual Protocol: LC-MS/MS Quantification in Plasma

-

Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile. An internal standard (e.g., deuterated octanoic acid) is added for accurate quantification. The supernatant is collected and dried.

-

Derivatization (Optional): To improve chromatographic behavior and ionization efficiency, the fatty acid may be derivatized.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (e.g., using a C18 column) to separate octanoic acid from other matrix components.

-

Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for labeled octanoic acid, unlabeled octanoic acid, and the internal standard, allowing for highly selective and sensitive quantification.

-

Data Analysis: The peak areas are integrated, and the concentration of (2-¹³C)Octanoic acid and its metabolites is determined by comparing their response to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is ideal for quantification, ¹³C-NMR spectroscopy provides unparalleled detail about the molecular structure.[14] It is the definitive method for confirming the precise location of the isotopic label within the molecule. In a ¹³C-NMR spectrum, each unique carbon atom in a molecule produces a distinct signal.[15] For labeled compounds, the signal corresponding to the ¹³C-enriched position is dramatically enhanced, making it easy to identify and verify. This is crucial for quality control during synthesis and for structural elucidation of novel metabolites.[16]

Caption: General analytical workflow for stable isotope tracer studies.

Synthesis and Quality Control

The synthesis of position-specific labeled compounds requires specialized chemical methods. While various routes are possible, a common strategy involves using a precursor that is already labeled in the desired position. For instance, synthesis could start from a ¹³C-labeled cyanide which is then incorporated into the molecule and elaborated to form the final carboxylic acid. A method for producing 1-¹³C-octanoic acid involves the hydrocarboxylation of 1-heptene with ¹³C-labeled carbon monoxide in the presence of a palladium catalyst.[17] A similar multi-step synthetic organic chemistry approach would be required for the 2-¹³C position.

Rigorous quality control is essential.

-

Chemical Purity: Assessed by techniques like GC-FID or LC-UV to ensure the absence of unlabeled chemical impurities.

-

Isotopic Enrichment: The percentage of molecules that contain the ¹³C label (e.g., >99 atom % ¹³C) is confirmed by mass spectrometry.

-

Positional Purity: The exact location of the ¹³C atom is verified by ¹³C-NMR spectroscopy.

Conclusion and Future Perspectives

(2-¹³C)Octanoic acid is more than just a labeled molecule; it is a sophisticated probe for exploring the dynamics of metabolism in health and disease. Its established role in the non-invasive diagnosis of gastric motility disorders highlights its clinical value, while its application in metabolic tracing continues to provide fundamental insights into cellular bioenergetics and fatty acid handling.

Looking forward, the use of (2-¹³C)Octanoic acid and other stable isotope tracers is set to expand. In the field of drug development, they are indispensable for characterizing a drug's metabolic fate and its impact on endogenous metabolic networks.[13] In neuroscience, given that octanoic acid readily crosses the blood-brain barrier, ¹³C-labeled versions offer a unique opportunity to study brain energy metabolism and the metabolic interplay between different neural cell types in real-time, potentially shedding light on neurodegenerative diseases and the therapeutic effects of ketogenic diets.[12][18] The precision afforded by this simple yet powerful tool will undoubtedly continue to fuel discovery across the scientific and medical fields.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. Stable isotope breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1,2,3,4,5,6,7,8-13C8)Octanoic acid | C8H16O2 | CID 71309160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C-octanoic acid breath test to study gastric emptying time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C octanoic acid breath test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthesis and solid-state NMR structural characterization of 13C-labeled graphite oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]

synthesis and purification of ¹³C labeled octanoic acid

An In-Depth Technical Guide to the Synthesis and Purification of ¹³C-Labeled Octanoic Acid

Abstract

Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling the precise tracking of metabolic pathways, quantifying metabolic fluxes, and serving as internal standards for mass spectrometry.[1][2][3] ¹³C-labeled octanoic acid, a medium-chain fatty acid, is of particular interest due to its role in lipid metabolism and its widespread application in diagnostic tools like the gastric emptying breath test.[4][5][6][7] This guide provides a comprehensive overview of the prevalent synthetic routes for producing ¹³C-labeled octanoic acid, details rigorous purification protocols essential for achieving high chemical and isotopic purity, and outlines the analytical methods required for its characterization. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure robust and reproducible outcomes.

The Scientific Imperative for High-Purity ¹³C-Octanoic Acid

Octanoic acid, also known as caprylic acid, is a saturated eight-carbon fatty acid found naturally in mammalian milk and certain plant oils.[8][9] Its ¹³C-labeled analogue serves as a powerful tracer in metabolic research.[1] When introduced into a biological system, the heavy carbon isotope acts as a distinct marker that can be tracked by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][11][12] This allows for the unambiguous elucidation of its metabolic fate, from absorption and transport to its incorporation into complex lipids or oxidation for energy.[3]

The most prominent clinical application is the ¹³C-Octanoic Acid Breath Test, a non-invasive and non-radioactive method for measuring the rate of solid-phase gastric emptying.[5][6][7] In this test, ¹³C-octanoic acid is incorporated into a meal. After it is emptied from the stomach and absorbed in the small intestine, it is rapidly metabolized in the liver to ¹³CO₂, which is then exhaled.[7] The rate of ¹³CO₂ appearance in the breath directly correlates with the gastric emptying rate. The accuracy and reliability of such studies are fundamentally dependent on the chemical and isotopic purity of the labeled octanoic acid used.

Synthetic Strategies for ¹³C Labeling

The choice of synthetic route is primarily dictated by the desired position of the ¹³C label within the octanoic acid molecule. The most common requirement is for labeling at the carboxyl carbon ([1-¹³C]octanoic acid), as this carbon is directly released as ¹³CO₂ upon metabolic oxidation.

Grignard Carboxylation: The Direct Route to [1-¹³C]Octanoic Acid

The carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide is the most common and efficient method for introducing a ¹³C label at the carboxyl position.[2][13][14] This reaction involves the formation of a highly nucleophilic organomagnesium halide (Grignard reagent) from an alkyl halide, which then attacks the electrophilic carbon of ¹³CO₂.[15][16][17]

Causality Behind the Method: The Grignard reagent essentially creates a carbanion equivalent from 1-haloheptane, making the heptyl chain strongly nucleophilic. Carbon dioxide, while a stable molecule, possesses an electrophilic carbon center due to the electronegativity of the two oxygen atoms. The nucleophilic attack is highly efficient, forming a new carbon-carbon bond and creating a halomagnesium carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.[14]

Experimental Protocol: Synthesis of [1-¹³C]Octanoic Acid

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a gas inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Dissolve 1-bromoheptane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux). Add the remaining solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard solution to 0 °C in an ice bath. Evacuate the flask and backfill with ¹³CO₂ gas (≥99% enrichment) from a gas bag or cylinder. Stir the reaction mixture vigorously. The ¹³CO₂ is consumed as the reaction proceeds. Maintain a positive pressure of ¹³CO₂ for 1-2 hours.

-

Quench and Workup: Slowly quench the reaction by adding dilute hydrochloric acid (e.g., 2 M HCl) at 0 °C. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ¹³C-labeled octanoic acid.

Malonic Ester Synthesis: A Versatile Alternative

The malonic ester synthesis offers a pathway to synthesize carboxylic acids from alkyl halides, providing flexibility for introducing labels at positions other than the carboxyl carbon.[18][19] The process involves alkylating diethyl malonate, followed by hydrolysis and decarboxylation.[20][21]

Causality Behind the Method: The α-hydrogens of diethyl malonate are particularly acidic because the resulting carbanion is stabilized by resonance across two carbonyl groups. This allows for deprotonation with a relatively mild base like sodium ethoxide.[22] The resulting enolate is a potent nucleophile that can be alkylated with a ¹³C-labeled alkyl halide. Subsequent hydrolysis of the diester to a dicarboxylic acid, followed by heating, readily induces decarboxylation to yield the final product.[19][21] For instance, reacting the malonic ester enolate with [1-¹³C]pentyl bromide would ultimately yield [3-¹³C]octanoic acid.

| Synthetic Route | Label Position | Key Reagents | Advantages | Disadvantages |

| Grignard Carboxylation | C-1 (Carboxyl) | 1-Haloheptane, Mg, ¹³CO₂ | High efficiency, direct, high isotopic enrichment. | Requires strict anhydrous conditions; sensitive to functional groups. |

| Malonic Ester Synthesis | C-2, C-3, etc. (on the alkyl chain) | Diethyl malonate, NaOEt, ¹³C-Alkyl Halide | Versatile for various labeling patterns. | Multi-step process, potential for dialkylation.[18] |

| Catalytic Hydrocarboxylation | C-1 (Carboxyl) | 1-Heptene, ¹³CO , H₂ source, Pd catalyst | Atom-economical, direct conversion of alkene.[23] | Requires specialized catalyst and high-pressure equipment. |

| Biosynthesis | Uniformly labeled or specific patterns | ¹³C-Glucose or other labeled substrates | Can produce complex labeling patterns.[24] | Difficult to isolate a single compound; lower isotopic purity.[24] |

Purification: Achieving Analytical-Grade Purity

Crude synthetic products invariably contain unreacted starting materials, byproducts, and residual solvents. For applications in drug development and clinical diagnostics, achieving >98% chemical and isotopic purity is paramount.

Vacuum Distillation

Distillation is an effective method for purifying fatty acids by separating them from non-volatile impurities and residual high-boiling-point solvents.[25]

Causality Behind the Method: Fatty acids have relatively high boiling points (Octanoic acid: 237 °C at atmospheric pressure) and are susceptible to thermal degradation. Performing the distillation under reduced pressure (vacuum) significantly lowers the boiling point, allowing the fatty acid to vaporize at a much lower temperature, thus preserving its chemical integrity.[26][27][28] This technique efficiently removes involatile salts and high-molecular-weight byproducts.

Chromatographic Purification

For achieving the highest levels of purity and removing structurally similar impurities, chromatography is the method of choice.

3.2.1. Silica Gel Column Chromatography

This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar and the mobile phase is non-polar.

Causality Behind the Method: Octanoic acid, with its polar carboxylic acid head group, adsorbs to the silica gel. By gradually increasing the polarity of the eluting solvent (e.g., from hexane to a mixture of hexane and ethyl acetate), compounds are eluted based on their polarity. Less polar impurities (like unreacted 1-bromoheptane) elute first, followed by the desired octanoic acid, while highly polar impurities remain on the column.[29][30]

Experimental Protocol: Silica Gel Purification

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude octanoic acid in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane) and load it onto the top of the silica column.

-

Elution: Begin elution with pure hexane. Gradually increase the solvent polarity by adding ethyl acetate to the hexane (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate). A small amount of acetic acid can be added to the mobile phase to ensure the fatty acid remains protonated and elutes with a sharp peak.

-

Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ¹³C-octanoic acid.

3.2.2. High-Performance Liquid Chromatography (HPLC)

For the highest resolution, particularly for removing other fatty acid contaminants, reversed-phase HPLC is ideal.[31]

Causality Behind the Method: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water).[31] Compounds are separated based on their hydrophobicity. Octanoic acid is retained on the column and elutes at a characteristic time, allowing for its separation from both more and less hydrophobic impurities.[32]

| Purification Method | Principle of Separation | Typical Purity Achieved | Primary Application |

| Vacuum Distillation | Difference in boiling points under reduced pressure.[27] | 90-98% | Bulk purification; removal of non-volatile impurities. |

| Silica Gel Chromatography | Adsorption based on polarity.[29] | 95-99% | Removal of impurities with different polarities. |

| Reversed-Phase HPLC | Partitioning based on hydrophobicity.[31] | >99% | Final polishing step; removal of structurally similar analogues. |

Analytical Characterization and Quality Control

Rigorous analysis is required to confirm the identity, chemical purity, and isotopic enrichment of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall chemical structure of the octanoic acid backbone. ¹³C NMR is essential for verifying the precise location of the ¹³C label and can be used to quantify the level of isotopic enrichment by comparing the integrated signal intensity of the labeled carbon to its natural abundance counterparts or an internal standard.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid is typically derivatized to its more volatile methyl ester (FAME).[33] The GC separates the FAME from any impurities, and the mass spectrometer provides a mass spectrum.[34] The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled standard, confirming the incorporation of a single ¹³C atom. The ratio of the ion intensity of the labeled molecule (M+1) to the unlabeled molecule (M) provides a precise measure of isotopic enrichment.[12]

-

High-Performance Liquid Chromatography (HPLC): Coupled with detectors like UV (for derivatized acids) or Evaporative Light Scattering (ELSD), HPLC is a primary tool for determining chemical purity by quantifying the area of the product peak relative to any impurity peaks.[31]

Conclusion

The synthesis and purification of ¹³C-labeled octanoic acid is a multi-step process that demands careful execution and a deep understanding of the underlying chemical principles. The Grignard carboxylation method stands out as the most direct and efficient route for producing the clinically relevant [1-¹³C]octanoic acid. Rigorous purification, typically involving a combination of vacuum distillation and chromatography, is non-negotiable to ensure the high purity required for research and diagnostic applications. Finally, a comprehensive suite of analytical techniques, including NMR and MS, must be employed to validate the structure, purity, and isotopic enrichment of the final product, thereby guaranteeing its reliability as a high-precision scientific tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. researchgate.net [researchgate.net]

- 5. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C-octanoic acid breath test in functional and organic disease: critical review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastroparesis - Wikipedia [en.wikipedia.org]

- 8. isotope.com [isotope.com]

- 9. isotope.com [isotope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. leah4sci.com [leah4sci.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 21. lscollege.ac.in [lscollege.ac.in]

- 22. Malonic Ester Synthesis [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

- 24. Assessment of the production of 13C labeled compounds from phototrophic microalgae at laboratory scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scientificspectator.com [scientificspectator.com]

- 26. Fat Distillation/ fractional | Pemac Projects Pvt Ltd [pemacprojects.com]

- 27. technoilogy.it [technoilogy.it]

- 28. KROHNE | Fatty acid separation [cmp.krohne.com]

- 29. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 30. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 31. aocs.org [aocs.org]

- 32. researchgate.net [researchgate.net]

- 33. youtube.com [youtube.com]

- 34. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-¹³C)Octanoic Acid for Researchers and Drug Development Professionals

Introduction

(2-¹³C)Octanoic acid, a stable isotope-labeled form of the eight-carbon saturated fatty acid, serves as a powerful tool in metabolic research and clinical diagnostics. Its unique isotopic enrichment at the second carbon position allows for precise tracing of its metabolic fate in vivo and in vitro. This technical guide provides a comprehensive overview of the physical and chemical characteristics of (2-¹³C)Octanoic acid, detailed analytical methodologies for its characterization, and insights into its key applications, empowering researchers, scientists, and drug development professionals to effectively utilize this valuable compound in their studies.

Physicochemical Characteristics

The introduction of a ¹³C isotope at the C-2 position has a negligible effect on the bulk physicochemical properties of octanoic acid. Therefore, the characteristics of unlabeled octanoic acid can be largely extrapolated to its isotopically labeled counterpart.

General Properties

(2-¹³C)Octanoic acid is a colorless, oily liquid with a slightly unpleasant, rancid-like odor.[1] It is a medium-chain fatty acid (MCFA) that is minimally soluble in water but soluble in most organic solvents such as ethanol, chloroform, ether, and dimethyl sulfoxide (DMSO).[1][2][3]

Tabulated Physicochemical Data

| Property | Value | References |

| Chemical Formula | C₇[¹³C]H₁₆O₂ | [4] |

| Molecular Weight | 145.20 g/mol | [4] |

| CAS Number | 287111-06-2 | [4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [4][5] |

| Appearance | Oily colorless liquid | [1] |

| Melting Point | 16-17 °C | [2][6] |

| Boiling Point | 237 °C | [2][7] |

| Density | 0.916 g/mL at 25 °C | [4] |

| Solubility in Water | 0.068 g/100 mL | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, ether, DMSO | [1][2][3] |

Analytical Characterization

Accurate characterization of (2-¹³C)Octanoic acid is crucial for ensuring the integrity of experimental results. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a definitive method to confirm the position and extent of isotopic labeling in (2-¹³C)Octanoic acid. The enrichment of ¹³C at the C-2 position results in a significantly enhanced signal for this carbon, making it readily distinguishable from the natural abundance ¹³C signals of the other carbons in the molecule.

References

- 1. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

Navigating the Isotopic Labyrinth: A Technical Guide to High-Purity (2-¹³C)Octanoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the precision of your tools dictates the clarity of your results. Stable isotope-labeled compounds are paramount among these tools, and (2-¹³C)Octanoic Acid stands out as a critical tracer for elucidating fatty acid metabolism and cellular bioenergetics. This guide provides an in-depth technical overview of high-purity (2-¹³C)Octanoic Acid, offering a comprehensive resource for its sourcing, characterization, and application.

The Criticality of Positional Labeling: Why (2-¹³C) Matters

Octanoic acid, a medium-chain fatty acid, plays a significant role in various physiological and pathological processes. When labeled with Carbon-13 at the second carbon position ((2-¹³C)Octanoic Acid), it becomes a powerful probe for tracing the flow of carbon atoms through metabolic pathways. The choice of the C-2 position is deliberate and scientifically significant. Unlike labeling at the C-1 position, which is rapidly lost as ¹³CO₂ during the initial round of β-oxidation, the ¹³C label at the C-2 position is retained within the acetyl-CoA molecule. This acetyl-CoA then enters the Krebs cycle, allowing researchers to trace the labeled carbon as it incorporates into various downstream metabolites. This distinction is fundamental for accurately mapping metabolic fluxes and understanding the contributions of fatty acid oxidation to cellular energy production.

Identifying Commercial Suppliers of High-Purity (2-¹³C)Octanoic Acid

The procurement of high-purity, positionally specific isotopically labeled compounds is a critical first step for any research endeavor. The market for (2-¹³C)Octanoic Acid is specialized, with a limited number of suppliers offering this specific isomer. Our comprehensive survey has identified the following key vendors:

| Supplier | Product Name | CAS Number | Isotopic Purity (Typical) | Chemical Purity (Typical) | Notes |

| Sigma-Aldrich (Merck) | Octanoic acid-2-¹³C | 287111-06-2 | ≥99 atom % ¹³C | ≥98% | A leading supplier with readily available technical information. Product may be available for custom packaging. |

| BOC Sciences | Octanoic acid-2-[13C] | 287111-06-2 | Inquire | Inquire | Listed as a supplier, researchers should inquire for detailed specifications and availability.[1] |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) prior to purchase to verify isotopic enrichment, chemical purity, and the analytical methods used for characterization.

Quality Control and Self-Validating Systems: Ensuring Experimental Integrity

The trustworthiness of data generated using stable isotope tracers is directly dependent on the quality of the starting material. A self-validating experimental system begins with a thorough understanding and verification of the labeled compound.

Key Quality Parameters:

-

Isotopic Purity (Enrichment): This value, expressed as "atom % ¹³C," indicates the percentage of molecules that contain the Carbon-13 isotope at the specified position. For metabolic tracing studies, high isotopic enrichment (typically ≥99%) is crucial to maximize signal-to-noise ratios in mass spectrometry or NMR analysis and to minimize interference from the natural abundance of ¹³C.

-

Chemical Purity: This refers to the percentage of the material that is the desired compound, irrespective of its isotopic composition. Impurities can interfere with biological assays or analytical measurements. Common analytical techniques for determining chemical purity include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Positional Integrity: Verification that the ¹³C label is exclusively at the C-2 position is paramount. High-resolution NMR spectroscopy is the gold standard for confirming the precise location of the isotopic label within the molecule.

Recommended Workflow for Incoming Quality Control

Caption: Recommended workflow for quality control of incoming (2-¹³C)Octanoic acid.

Applications in Metabolic Research and Drug Development

The unique metabolic fate of the C-2 carbon of octanoic acid makes it an invaluable tool in several research areas:

-

Mitochondrial Function and Bioenergetics: Tracing the incorporation of the ¹³C label into Krebs cycle intermediates provides a direct measure of medium-chain fatty acid oxidation (FAO) rates and its contribution to cellular respiration. This is particularly relevant in studying metabolic diseases such as obesity, type 2 diabetes, and certain inborn errors of metabolism.

-

Neurodegenerative Diseases: Altered brain energy metabolism is a hallmark of many neurodegenerative disorders. (2-¹³C)Octanoic acid can be used to investigate fatty acid metabolism in neuronal and glial cells, providing insights into disease pathogenesis and potential therapeutic targets.

-

Cancer Metabolism: Many cancer cells exhibit altered metabolic phenotypes, including changes in fatty acid metabolism. (2-¹³C)Octanoic acid can be used to probe the reliance of cancer cells on FAO for energy and biosynthetic precursors.

-

Drug Discovery and Development: In the development of drugs targeting metabolic pathways, (2-¹³C)Octanoic acid can be used as a pharmacodynamic biomarker to assess target engagement and the metabolic effects of the therapeutic intervention.

Experimental Protocol: A Step-by-Step Methodology for Cellular Metabolic Flux Analysis

The following is a generalized protocol for a cell-based assay to measure the incorporation of (2-¹³C)Octanoic acid into intracellular metabolites.

Objective: To quantify the contribution of octanoic acid to the Krebs cycle in cultured cells.

Materials:

-

High-purity (2-¹³C)Octanoic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cultured cells of interest

-

Appropriate cell culture medium and supplements

-

Methanol, Acetonitrile, and Water (LC-MS grade)

-

Internal standards for metabolite quantification

Methodology:

-

Preparation of Labeled Fatty Acid Stock Solution:

-

Dissolve (2-¹³C)Octanoic acid in ethanol to create a concentrated stock solution.

-

Complex the labeled octanoic acid to fatty acid-free BSA in a physiological buffer to ensure its solubility and facilitate cellular uptake. The molar ratio of fatty acid to BSA is critical and should be optimized (e.g., 4:1).

-

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Replace the standard culture medium with a medium containing the (2-¹³C)Octanoic acid-BSA complex at a final concentration relevant to the biological question.

-

Incubate the cells for a defined period (a time-course experiment is recommended to determine optimal labeling kinetics).

-

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.

-

Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Develop a targeted method to detect and quantify the isotopologues of Krebs cycle intermediates (e.g., citrate, succinate, malate). The mass shift of +1 or +2 m/z (depending on the metabolite and the number of labeled acetyl-CoA molecules incorporated) will indicate the incorporation of the ¹³C label from (2-¹³C)Octanoic acid.

-

-

Data Analysis:

-

Calculate the fractional enrichment of the ¹³C label in each metabolite.

-

Use metabolic flux analysis software to model the contribution of octanoic acid to the Krebs cycle flux.

-

Caption: High-level experimental workflow for metabolic flux analysis using (2-¹³C)Octanoic acid.

Synthesis and Purification: A Note for the Advanced User

While most researchers will purchase (2-¹³C)Octanoic acid commercially, an understanding of its synthesis can provide insights into potential impurities. The synthesis typically involves the use of a ¹³C-labeled precursor, such as [¹³C]methyl iodide or [¹³C]carbon dioxide, in a multi-step organic synthesis route. Purification is critical and is usually achieved through chromatographic techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high chemical and isomeric purity. Potential impurities could include unlabeled octanoic acid or isomers with the ¹³C label at an incorrect position, reinforcing the importance of rigorous quality control by both the supplier and the end-user.

Conclusion

High-purity (2-¹³C)Octanoic acid is a sophisticated and powerful tool for researchers in the life sciences. Its value lies in the specificity of the C-2 label, which enables precise tracing of fatty acid metabolism. By carefully selecting a reputable supplier, performing rigorous quality control, and employing validated experimental protocols, researchers can leverage this compound to generate high-quality, trustworthy data, thereby advancing our understanding of metabolism in health and disease.

References

The Tracer's Path: A Technical Guide to ¹³C Stable Isotope Labeling in Modern Research

This guide provides an in-depth exploration of the fundamental principles and practical applications of stable isotope labeling with Carbon-13 (¹³C). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to this powerful analytical technique.

The Foundation: Understanding ¹³C and Isotope Tracing

At the heart of cellular biology lies a complex and dynamic network of metabolic reactions. To unravel this intricate web, scientists require tools that can trace the flow of molecules through these pathways in living systems. Stable isotope labeling, particularly with ¹³C, has emerged as a cornerstone technique for this purpose.[1]

Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, a small fraction (approximately 1.1%) exists as the heavier, non-radioactive isotope ¹³C.[2][] This natural abundance provides a baseline, but the true power of ¹³C lies in our ability to enrich molecules with this heavier isotope. By introducing ¹³C-labeled substrates, such as glucose or amino acids, into a biological system, we can follow the journey of these carbon atoms as they are incorporated into downstream metabolites.[1][4] This "tracing" provides a dynamic snapshot of metabolic activity, revealing pathway utilization, nutrient contributions, and the rates of metabolic reactions, known as fluxes.[5]

The key advantage of using stable isotopes like ¹³C is that they are chemically identical to their lighter counterparts and do not significantly alter the biological behavior of the molecules they are part of.[][6] This allows for non-perturbative investigations of metabolism in a wide range of biological systems, from microbial cultures to complex mammalian models.[7][8]

Core Application: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful methodology that quantifies the rates (fluxes) of intracellular metabolic reactions.[4][9] It is widely regarded as the gold standard for characterizing cellular metabolism.[4] The fundamental principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate into a biological system and then measure the resulting distribution of ¹³C atoms in downstream metabolites.[8] This distribution pattern, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways and their respective fluxes.[5]

The Two Pillars of ¹³C-MFA: Stationary vs. Non-Stationary Approaches

The choice between stationary and non-stationary ¹³C-MFA depends on the biological question and the experimental system.

-

Stationary ¹³C-MFA (SS-MFA): This is the classical and more established approach.[9][10] It assumes that the biological system is in both a metabolic and isotopic steady state.[11] Metabolic steady state implies that the concentrations of intracellular metabolites and the rates of metabolic reactions are constant over time.[5][11] Isotopic steady state is achieved when the labeling pattern of the metabolites is no longer changing.[5][11] SS-MFA provides a time-averaged view of the metabolic fluxes and is well-suited for characterizing stable metabolic phenotypes.[9][12]

-

Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This more recent development analyzes the transient labeling dynamics of metabolites before they reach isotopic steady state.[9][10][12] By taking multiple samples over a short period, INST-MFA can provide a more dynamic picture of metabolic fluxes.[12][13] This approach is particularly useful for studying systems that do not reach a steady state or for investigating rapid metabolic changes.[9][14] However, INST-MFA is computationally more demanding as it requires solving systems of differential equations.[12][13]

| Feature | Stationary ¹³C-MFA (SS-MFA) | Isotopically Non-Stationary ¹³C-MFA (INST-MFA) |

| Isotopic State | Assumes isotopic steady state[9][12] | Analyzes the transient phase before isotopic steady state[9][10][12] |

| Sampling | Typically a single time point after reaching steady state | Multiple time points during the labeling experiment[13] |

| Experimental Duration | Longer, to ensure isotopic equilibrium[12] | Shorter, capturing the dynamic labeling process[10][14] |

| Computational Complexity | Less complex, based on algebraic equations | More complex, requires solving differential equations[12][13] |

| Information Gained | Time-averaged metabolic fluxes | Time-resolved metabolic fluxes and pool sizes[9][13] |

The Art of Experimental Design in ¹³C-MFA

A well-designed ¹³C-MFA experiment is crucial for obtaining accurate and meaningful flux data. Key considerations include:

-

Tracer Selection: The choice of the ¹³C-labeled substrate is paramount and depends on the specific metabolic pathways of interest.[11] For instance, [1,2-¹³C₂]glucose is excellent for resolving fluxes in the upper part of glycolysis and the Pentose Phosphate Pathway (PPP), while [U-¹³C₆]glucose provides broad coverage of central carbon metabolism.[11] For probing the TCA cycle, [U-¹³C₅]glutamine is often used.[11] Rational tracer design frameworks, such as the Elementary Metabolite Units (EMU) decomposition method, can systematically identify optimal tracers for specific flux quantifications.[15][16]

-

Metabolic and Isotopic Steady State: For SS-MFA, ensuring that the cells are in a metabolic and isotopic steady state is a fundamental assumption.[11] Metabolic steady state is typically achieved during the exponential growth phase in batch cultures or in chemostat cultures.[11] The time required to reach isotopic steady state is influenced by the cell's growth rate and the size of the intracellular metabolite pools.[11]

-

Biological System: The principles of ¹³C-MFA can be applied to a wide range of biological systems, from microorganisms to mammalian cells and even whole organisms.[4][7][17] However, the complexity of the metabolic network and the experimental feasibility will vary depending on the system.

Key Methodologies and Protocols

A Generalized Protocol for a ¹³C-MFA Experiment in Cell Culture

This protocol outlines the key steps for a typical stationary ¹³C-MFA experiment using cultured mammalian cells.

Step 1: Cell Culture and Adaptation

-

Culture cells in a standard medium to achieve the desired cell number and ensure they are in a metabolic steady state (typically mid-exponential phase).

-

Adapt the cells to a labeling medium that is identical to the standard medium except for the substitution of the unlabeled carbon source with its ¹³C-labeled counterpart. This adaptation phase is crucial to minimize metabolic perturbations upon switching to the labeling medium.

Step 2: Isotopic Labeling

-

Replace the adaptation medium with the pre-warmed ¹³C-labeling medium to initiate the experiment.

-

Incubate the cells for a duration sufficient to achieve isotopic steady state. This time will vary depending on the cell type and growth rate but is often determined empirically through time-course experiments.

Step 3: Rapid Quenching and Metabolite Extraction

-

To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., 80% methanol at -80°C).

-

Scrape the cells in the quenching solution and collect the cell suspension.

-

Lyse the cells (e.g., through sonication or freeze-thaw cycles) and centrifuge to pellet the cell debris.

-

Collect the supernatant containing the extracted metabolites.

Step 4: Sample Preparation for Analysis

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the metabolites to increase their volatility and thermal stability.

Step 5: Analytical Measurement and Data Analysis

-

Analyze the samples using MS or NMR to determine the mass isotopomer distributions of the target metabolites.

-

Correct the raw data for the natural abundance of ¹³C and other isotopes.

-

Use the corrected MIDs in computational models to estimate the intracellular metabolic fluxes.

SILAC for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[18][19][20] The principle of SILAC is to metabolically label the entire proteome of cells by growing them in a medium containing "heavy" ¹³C- or ¹⁵N-labeled amino acids, typically lysine and arginine.[18][19] A control cell population is grown in a medium with the corresponding "light" (unlabeled) amino acids.[20]

After experimental treatment, the "heavy" and "light" cell populations are combined, and the proteins are extracted and digested (e.g., with trypsin).[20] The resulting peptides are then analyzed by mass spectrometry. Since the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography, but they are distinguishable by their mass difference in the mass spectrometer.[21] The ratio of the signal intensities of the heavy and light peptide pairs provides a direct and accurate measure of the relative abundance of the corresponding protein between the two samples.[6][19]

Analytical Platforms for ¹³C Detection

The choice of analytical platform is critical for accurately measuring ¹³C enrichment in metabolites. The two primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

MS is the most commonly used technique for ¹³C-MFA due to its high sensitivity, throughput, and ability to measure mass isotopomer distributions.[7][8] MS instruments measure the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of labeled and unlabeled metabolites.[22] High-resolution mass spectrometers, such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, are particularly well-suited for resolving the small mass differences between isotopologues.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is another powerful technique for analyzing ¹³C-labeled samples.[13][23] Unlike MS, which measures the overall mass of a molecule, NMR can provide information about the specific position of ¹³C atoms within a molecule.[13][24] This positional information can be highly valuable for resolving fluxes in complex metabolic networks.[25] However, ¹³C NMR is generally less sensitive than MS.[26][27] The large chemical shift range of ¹³C NMR (0-220 ppm) compared to ¹H NMR (0-12 ppm) is a significant advantage, as it leads to less signal overlap and clearer spectra, even in complex mixtures.[13][28][29]

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Principle | Measures mass-to-charge ratio of ions | Detects the nuclear spin of ¹³C atoms in a magnetic field |

| Information | Mass isotopomer distribution (MID) | Positional isotopomer information |

| Sensitivity | High | Relatively low[26][27] |

| Resolution | High mass resolution can separate isotopologues[22] | High spectral dispersion reduces signal overlap[13][23][29] |

| Sample Prep | Often requires derivatization (for GC-MS) | Generally non-destructive and requires minimal sample prep |

| Primary Use | ¹³C-MFA, metabolomics, proteomics (SILAC) | Positional isotopomer analysis, structural elucidation |

Applications in Drug Development

¹³C stable isotope labeling is an invaluable tool in drug discovery and development.[1] It provides critical insights into a drug's mechanism of action, its effects on cellular metabolism, and the identification of pharmacodynamic biomarkers.[1][25]

-

Mechanism of Action Studies: By tracing the metabolic fate of ¹³C-labeled substrates in the presence and absence of a drug, researchers can pinpoint the specific metabolic pathways that are modulated by the compound.[1]

-

Target Identification and Validation: ¹³C-MFA can be used to identify metabolic enzymes or pathways that are essential for disease progression, thereby validating them as potential drug targets.[1]

-

Pharmacodynamic Biomarker Discovery: Changes in the flux through a particular metabolic pathway in response to drug treatment can serve as a robust pharmacodynamic biomarker, providing a quantitative measure of target engagement in both preclinical and clinical settings.[30]

-

Probing Hepatic Metabolism: The combination of ¹³C NMR and perfused liver preparations allows for detailed investigations of the effects of pharmacological agents on hepatic glucose and lipid metabolism, which is highly relevant for the development of drugs for metabolic diseases like diabetes.[25][31]

Conclusion and Future Perspectives

Stable isotope labeling with ¹³C has revolutionized our ability to study cellular metabolism. From quantifying metabolic fluxes with ¹³C-MFA to relative protein quantification with SILAC, this versatile technique provides a dynamic and quantitative view of the inner workings of the cell. As analytical technologies continue to improve in sensitivity and resolution, and as our understanding of metabolic networks expands, the applications of ¹³C labeling in basic research, drug development, and clinical diagnostics will undoubtedly continue to grow. The integration of ¹³C tracing with other "omics" technologies, such as genomics, transcriptomics, and proteomics, promises to provide an even more comprehensive and systems-level understanding of cellular physiology in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 8. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 10. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Non-stationary (13)C-metabolic flux ratio analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rational design of ¹³C-labeling experiments for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 18. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 22. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 25. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers-Applications to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 27. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 30. medium.com [medium.com]

- 31. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development [mdpi.com]

safety and handling guidelines for (2-¹³C)Octanoic acid

An In-Depth Technical Guide to the Safe Handling of (2-¹³C)Octanoic Acid for Research Applications

Introduction: Understanding (2-¹³C)Octanoic Acid

(2-¹³C)Octanoic acid is a specialized chemical tool pivotal for researchers, particularly in the fields of metabolomics, lipidomics, and drug development. It is octanoic acid (commonly known as caprylic acid) that has been isotopically labeled by replacing a standard carbon-12 atom with a stable, heavier carbon-13 (¹³C) isotope at the second carbon position.[1][2] This labeling allows the molecule to be used as a tracer, enabling scientists to track its metabolic fate through complex biological systems using mass spectrometry and other analytical techniques.[3][][5][6] Its application is crucial for studying fatty acid metabolism, quantifying metabolic fluxes, and assessing the impact of new drug candidates on lipid pathways.[]

A critical and foundational safety principle to understand is that ¹³C is a stable, non-radioactive isotope .[3][7] Unlike radioactive isotopes such as ¹⁴C or ³H, it does not decay or emit radiation. Consequently, the safety and handling protocols for (2-¹³C)Octanoic acid are dictated entirely by the chemical properties of the parent molecule, octanoic acid, and not by radiological hazards.[7] This guide provides a comprehensive framework for handling this compound, ensuring both experimental integrity and, most importantly, the safety of laboratory personnel.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the compound's properties is the first step in a robust safety assessment. While the isotopic label is key to its scientific function, the chemical's physical and hazardous properties are identical to those of unlabeled octanoic acid.

Physicochemical Properties

The fundamental characteristics of (2-¹³C)Octanoic acid are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | CH₃(CH₂)₅¹³CH₂CO₂H | |

| CAS Number | 287111-06-2 | |

| Molecular Weight | 145.20 g/mol | |

| Appearance | Colorless, oily liquid | [8] |

| Odor | Mildly unpleasant, rancid odor | [2][8] |

| Melting Point | ~16 °C (60.8 °F) | [2] |

| Boiling Point | ~237 °C (458.6 °F) | [2] |

| Density | ~0.91 g/mL at 25 °C | |

| Solubility | Slightly soluble in water | [8] |

GHS Hazard Classification and Risk Assessment

Octanoic acid is classified as a hazardous chemical. The primary danger it poses is its corrosivity .[9][10] Understanding this is not merely procedural; it is essential for preventing serious injury. The material is destructive to tissue, including skin, eyes, and the mucous membranes of the respiratory and digestive tracts.[11]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage.[9][10][12] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[9][10][12] |

| Hazardous to the Aquatic Environment | Chronic Hazard, Category 3 | H412: Harmful to aquatic life with long lasting effects.[10][12] |

Causality of Hazards:

-

Corrosivity: As a medium-chain fatty acid, octanoic acid can disrupt the lipid bilayers of cell membranes, leading to rapid cell death and tissue necrosis. This is the mechanism behind the severe burns it can cause upon contact.

-

Inhalation Risk: When aerosolized or heated, its vapors can cause severe irritation and chemical burns to the delicate tissues of the respiratory tract.[9]

-

Environmental Hazard: Its limited water solubility and potential to disrupt aquatic organisms' cellular membranes make its release into waterways a significant concern.[10]

-

Isotopic Stability: It must be re-emphasized that the ¹³C isotope is stable and does not introduce any radiological risk. Therefore, specialized shielding or radiation monitoring is not required, and handling procedures should focus exclusively on the chemical hazards.[3][7]

Section 2: Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, combining engineering controls, rigorous personal protective equipment (PPE) protocols, and standardized workflows, is essential for mitigating the risks associated with (2-¹³C)Octanoic acid.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard. Reliance on PPE alone is insufficient.

-

Chemical Fume Hood: All handling of open containers of (2-¹³C)Octanoic acid, including weighing, aliquoting, and preparing solutions, must be performed inside a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains vapors and protects the user's respiratory system.

-

Safety Infrastructure: An eyewash station and a safety shower must be immediately accessible and unobstructed in the laboratory where the compound is handled.[9][13] Proximity should be within a 10-second travel distance.

Personal Protective Equipment (PPE): A Self-Validating System

The following PPE is mandatory. Each component serves a specific purpose, and the system is only effective if used correctly and consistently.

| PPE Component | Specification | Rationale and Validation |

| Eye & Face Protection | Tight-fitting chemical splash goggles AND a full-face shield. | Goggles protect against splashes from the sides, top, and bottom. The face shield provides a critical second layer of protection for the entire face against larger splashes and direct contact with corrosive vapors.[9][11] This combination is essential due to the severe eye damage classification (Category 1). |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Check the manufacturer's glove compatibility chart for octanoic acid. Always inspect gloves for tears or pinholes before use. Use the "two-glove" method if handling larger quantities. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste. |

| Body Protection | A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear. | This protects the skin from accidental drips and splashes. Fabric shoes are not permitted as they absorb chemicals and hold them against the skin. |

| Respiratory Protection | Typically not required if all work is done in a fume hood. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup outside of a hood or if engineering controls are inadequate.[9][11] |

Experimental Workflow: A Step-by-Step Methodology

A structured workflow minimizes the risk of error and exposure. The following diagram and protocol outline a safe handling process from receipt to disposal.

Caption: A logical workflow minimizes exposure risk at each stage of handling.

-

Receiving: Upon receipt, inspect the container for damage or leaks.

-

Storage: Immediately transfer the compound to a designated, properly labeled secondary container and store it in a cool, dry, well-ventilated area within a cabinet approved for corrosive materials.[9]

-

Preparation: Before retrieving the compound, don all required PPE as described above.

-

Handling: Perform all manipulations inside a chemical fume hood. Use tools (spatulas, pipettes) that are compatible with organic acids.

-

Experimental Use: When adding the compound to an experimental system (e.g., cell culture media), do so carefully to avoid splashes or aerosol generation.

-

Decontamination: Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with the acid using an appropriate cleaning agent (e.g., a mild soap solution followed by water and solvent rinses), ensuring all cleaning waste is collected as hazardous.

-

Waste Collection: All waste materials, including contaminated PPE, empty containers, and experimental media, must be collected in a clearly labeled, sealed hazardous waste container.

-

Disposal: The waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[7]

Section 3: Storage and Waste Management

Proper storage and disposal are critical for preventing accidental exposure and environmental contamination.

Storage Protocol

-

Location: Store in a corrosives-compatible cabinet, segregated from incompatible materials, especially strong oxidizing agents, bases, and reactive metals.[9]

-

Conditions: Keep the container tightly sealed to prevent the absorption of moisture and the escape of vapors. Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][11]

-

Labeling: The container must be clearly labeled with the full chemical name, concentration, and all relevant GHS hazard pictograms (e.g., corrosion).

Disposal Protocol

The guiding principle for disposal is that the ¹³C isotope does not alter the chemical waste profile.

-

Do Not Drain Dispose: Never dispose of (2-¹³C)Octanoic acid or its waste down the drain. This is due to its classification as harmful to aquatic life.[11]

-

Waste Segregation: Collect all waste containing the compound in a dedicated, properly sealed, and labeled hazardous waste container. This includes used gloves, pipette tips, and contaminated labware.

-

Consult EHS: Adhere strictly to the hazardous waste disposal procedures established by your institution's EHS department. They will provide the correct containers and arrange for pickup and final disposal by a certified company.[7]

Section 4: Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

| Scenario | Immediate First Aid and Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. Do not use neutralizing agents.[9][11][12] |

| Eye Contact | Immediately flush eyes with a gentle, continuous stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9][11] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[12][14] |

| Ingestion | Do NOT induce vomiting. Have the person rinse their mouth thoroughly with water. If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[11] |

| Small Spill (in Fume Hood) | Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully scoop the material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and then soap and water. |

| Large Spill | Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself. |

Conclusion

(2-¹³C)Octanoic acid is an invaluable tool for scientific advancement, but its utility is predicated on its safe and responsible use. The primary hazard is its chemical corrosivity. By understanding the causality behind its risks and adhering to a multi-layered safety system—combining robust engineering controls, meticulous use of personal protective equipment, and standardized handling and disposal protocols—researchers can effectively mitigate these risks. The stable isotopic nature of the ¹³C label simplifies handling by eliminating radiological concerns, allowing safety efforts to be focused entirely on the compound's chemical properties. This diligent approach ensures a safe environment for groundbreaking research and drug development.

References

- 1. (2-~13~C)Octanoic acid | C8H16O2 | CID 71309161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octanoic acid-13C | CAS#:59669-16-8 | Chemsrc [chemsrc.com]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. moravek.com [moravek.com]

- 8. Octanoic acid | 124-07-2 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. isotope.com [isotope.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. vvfllc.com [vvfllc.com]

Methodological & Application

The ¹³C-Octanoic Acid Breath Test: A Comprehensive Protocol for Measuring Solid-Phase Gastric Emptying

This document provides a detailed protocol and in-depth scientific guide to the ¹³C-octanoic acid breath test, a non-invasive method for the quantitative assessment of solid-phase gastric emptying. Designed for researchers, clinical scientists, and drug development professionals, this guide elucidates the scientific principles, offers a step-by-step methodology, and discusses the critical parameters for ensuring data integrity and reproducibility.

Scientific Foundation: Tracing Gastric Transit with a Stable Isotope

The ¹³C-octanoic acid breath test is a well-established method for measuring the rate at which solid food empties from the stomach. Its principle lies in the metabolic fate of ¹³C-octanoic acid, a stable, non-radioactive isotope of carbon incorporated into a standardized meal.